molecular formula C9H17NO3 B13041726 Ethyl 5,5-dimethylmorpholine-2-carboxylate

Ethyl 5,5-dimethylmorpholine-2-carboxylate

Cat. No.: B13041726
M. Wt: 187.24 g/mol
InChI Key: PHHHBCHYYGPJSJ-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethylmorpholine-2-carboxylate is a morpholine derivative featuring a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The molecule is substituted with two methyl groups at the 5,5-positions and an ethyl ester moiety at position 2. Morpholine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and polymer science due to their balanced lipophilicity, hydrogen-bonding capacity, and metabolic stability.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 5,5-dimethylmorpholine-2-carboxylate

InChI

InChI=1S/C9H17NO3/c1-4-12-8(11)7-5-10-9(2,3)6-13-7/h7,10H,4-6H2,1-3H3

InChI Key

PHHHBCHYYGPJSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC(CO1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-dimethylmorpholine-2-carboxylate typically involves the reaction of ethyl chloroformate with 5,5-dimethylmorpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as distillation or crystallization are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethylmorpholine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethyl 5,5-dimethylmorpholine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5,5-dimethylmorpholine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, making this compound a versatile tool in research .

Comparison with Similar Compounds

Morpholine and Dihydroisoquinoline Derivatives

Ethyl 5,5-dimethylmorpholine-2-carboxylate shares structural similarities with ethyl esters of dihydroisoquinoline derivatives (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, 6d from ). Key differences include:

  • Core Heterocycle: Morpholine (six-membered, O/N-containing) vs. dihydroisoquinoline (fused bicyclic, aromatic N-containing). The dihydroisoquinoline system introduces aromaticity and planarity, which may enhance π-π stacking interactions in biological targets .
  • Substituent Effects : The 6,7-dimethoxy and methyl groups in 6d increase lipophilicity (LogP ~2.0) compared to the dimethylmorpholine analog (estimated LogP ~1.5). Methoxy groups can also hinder metabolic oxidation, extending half-life .

Isoxazole-Based Analogs

Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-3-isoxazolecarboxylate () features a five-membered isoxazole ring. Key distinctions:

  • Reactivity : Isoxazole rings are more prone to electrophilic substitution than morpholine. The chlorine and formyl substituents in this compound contribute to higher molecular weight (311.72 vs. ~203.24 for the dimethylmorpholine analog) and LogP (2.3 vs. ~1.5) .
  • Polarity : The morpholine derivative’s oxygen atom may improve aqueous solubility (polar surface area ~74.2 vs. ~50–60 for morpholine analogs) .

Functional Group Variations

  • Sulfonyl and Carboxamide Derivatives: Compounds like 6e (sulfonyl) and 6f (carboxamide) () exhibit altered hydrogen-bonding capacity and metabolic stability.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight LogP (XLogP3) Hydrogen Bond Acceptors Key Substituents Biological Activity
This compound* C₉H₁₇NO₃ 203.24 ~1.5 (est.) 3 5,5-dimethyl, ethyl ester Not reported
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d) C₁₅H₂₁NO₄ 279.33 ~2.0 (est.) 5 6,7-dimethoxy, methyl Antifungal
Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-3-isoxazolecarboxylate C₁₄H₁₄ClNO₅ 311.72 2.3 6 Chloro, formyl Not reported
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) C₁₃H₁₇NO₄S 295.34 ~1.8 (est.) 5 Sulfonyl, methoxy Cytotoxic

*Hypothetical data for the target compound based on structural analogs.

Research Findings and Implications

  • Metabolic Stability : Ethyl esters (e.g., target compound, 6d ) are susceptible to hydrolysis, whereas sulfonyl (6e ) or carboxamide (6f ) derivatives may exhibit prolonged activity due to slower metabolism .
  • Solubility vs. Lipophilicity : The morpholine core’s polarity may improve solubility over isoxazole analogs, but lower LogP could reduce membrane permeability .

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